molecular formula C10H9N5O7 B15492178 1-Methylimidazole; 2,4,6-trinitrophenol CAS No. 6314-33-6

1-Methylimidazole; 2,4,6-trinitrophenol

Cat. No.: B15492178
CAS No.: 6314-33-6
M. Wt: 311.21 g/mol
InChI Key: BQNQLVGDDSAEMM-UHFFFAOYSA-N
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Description

1-Methylimidazole is an alkyl-substituted imidazole derivative with the molecular formula $ \text{C}4\text{H}6\text{N}_2 $. It is widely used as a precursor in organic synthesis, a catalyst in polymerization reactions, and a solvent in industrial applications due to its moderate basicity and stability .

2,4,6-Trinitrophenol (picric acid) is a nitroaromatic compound ($ \text{C}6\text{H}3\text{N}3\text{O}7 $) known for its explosive properties and fluorescent quenching behavior. It is utilized in explosives manufacturing, chemical synthesis, and environmental pollutant detection due to its strong electron-withdrawing nitro groups .

Properties

CAS No.

6314-33-6

Molecular Formula

C10H9N5O7

Molecular Weight

311.21 g/mol

IUPAC Name

1-methylimidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C4H6N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-3-2-5-4-6/h1-2,10H;2-4H,1H3

InChI Key

BQNQLVGDDSAEMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Property 2,4,6-Trinitrophenol 2,4-Dinitrophenol 2,4,6-Trinitrotoluene (TNT) 1-Methylimidazole 1-Ethylimidazole
Molecular Formula $ \text{C}6\text{H}3\text{N}3\text{O}7 $ $ \text{C}6\text{H}4\text{N}2\text{O}5 $ $ \text{C}7\text{H}5\text{N}3\text{O}6 $ $ \text{C}4\text{H}6\text{N}_2 $ $ \text{C}5\text{H}8\text{N}_2 $
Key Functional Groups 3 nitro, 1 hydroxyl 2 nitro, 1 hydroxyl 3 nitro, 1 methyl 1 imidazole ring, 1 methyl 1 imidazole ring, 1 ethyl
Electron Effects Strong electron withdrawal Moderate electron withdrawal Strong electron withdrawal Electron-rich aromatic ring Electron-rich aromatic ring
Fluorescence Quenching High (via resonance energy transfer) Moderate High (competing with TNP) N/A N/A
  • 2,4,6-Trinitrophenol vs. 2,4-Dinitrophenol: The additional nitro group in 2,4,6-trinitrophenol increases electron-withdrawing effects, enhancing fluorescence quenching efficiency. However, steric hindrance in 2,4,6-trinitrophenol reduces its reaction rate compared to 2,4-dinitrophenol in certain catalytic processes .
  • 2,4,6-Trinitrophenol vs. TNT: Both are nitroaromatic explosives, but 2,4,6-trinitrophenol’s hydroxyl group enables hydrogen bonding, improving selectivity in sensor applications. TNT lacks this group, making it less interactive with polar matrices .
2.4,6-Trinitrophenol:
  • Coordination Polymers: A Cd(II)-based polymer exhibits a 4.8-fold increase in fluorescence lifetime (0.497 ns to 2.384 ns) upon 2,4,6-trinitrophenol detection, outperforming TNT and dinitrophenol derivatives .
  • Quantum Dots: MoS$_2$ quantum dots detect 2,4,6-trinitrophenol at 95 nM sensitivity, leveraging resonance energy transfer and electrostatic interactions. This is 10x more sensitive than for TNT .
  • Silicon Nanoparticles: Achieve a detection limit of 6.7 ng/mL for 2,4,6-trinitrophenol, with superior selectivity over TNT due to inner filter effects .
1-Methylimidazole:
  • Compared to bulkier alkylimidazoles (e.g., 1-ethyl-5-methylimidazole), 1-methylimidazole’s smaller size enhances its role in ionic liquid formulations and catalytic intermediates, though direct sensing applications are less documented .

Toxicity Profiles

Compound LD$_{50}$ (Oral, Rats) Key Toxic Effects
2,4,6-Trinitrophenol 65.1 mg/kg (newborn) Hepatotoxicity, oxidative stress in neonates
2,4-Dinitrophenol 30 mg/kg Hyperthermia, metabolic disruption
1-Methylimidazole 1,200 mg/kg Moderate irritation, low bioaccumulation
  • 2,4,6-Trinitrophenol’s toxicity in newborn rats (65.1 mg/kg) is significantly higher than in adults, highlighting age-dependent susceptibility .

Reaction Kinetics and Stability

  • Hydrolysis Rates: 2,4-Dinitrophenol exhibits a pseudo-first-order rate constant ($k = 0.045\ \text{min}^{-1}$) 1.5x higher than 2,4,6-trinitrophenol ($k = 0.030\ \text{min}^{-1}$) due to reduced steric hindrance .
  • Thermal Stability: 2,4,6-Trinitrophenol decomposes explosively at 300°C, while 1-methylimidazole remains stable up to 400°C, making the latter preferable in high-temperature reactions .

Key Research Findings

  • Selectivity Mechanisms: Hydrogen bonding between 2,4,6-trinitrophenol’s hydroxyl group and sensor matrices (e.g., amine-functionalized MOFs) underpins its selective detection over TNT .
  • Imidazole Derivatives : 1-Methylimidazole’s basicity (pK$a$ ~7.0) is lower than 1-ethylimidazole (pK$a$ ~7.4), influencing its catalytic efficiency in acid-mediated reactions .

Preparation Methods

Synthetic Pathways for 1-Methylimidazole

Industrial-Scale Production

Industrial synthesis of 1-methylimidazole predominantly employs acid-catalyzed methylation of imidazole using methanol. The reaction occurs under elevated temperatures (250–400°C) in fixed-bed reactors with ammonium metatungstate pillared hydrotalcite catalysts , achieving yields exceeding 98.5%. Key parameters include:

Parameter Optimal Range Impact on Yield
Molar ratio (imidazole:methanol) 1:4–6 Higher ratios reduce side products
Temperature 320–350°C Accelerates methylation
Pressure 0.4–0.6 MPa Prevents volatilization
Catalyst loading 5–10 wt% Maximizes active sites

This method minimizes waste by avoiding stoichiometric bases, aligning with green chemistry principles.

Laboratory-Scale Synthesis

Smaller-scale preparations involve alkylation of imidazole with methyl iodide in basic media:

  • Deprotonation of imidazole using sodium hydride in THF yields a nucleophilic intermediate.
  • Methyl iodide addition at 0°C forms 1-methylimidazolium iodide .
  • Neutralization with aqueous NaOH liberates free 1-methylimidazole (Eq. 1):
    $$
    \text{H}2\text{C}2\text{N(NH)CH} + \text{CH}3\text{I} \rightarrow [\text{H}2\text{C}2(\text{NH})(\text{NCH}3)\text{CH}]\text{I} \xrightarrow{\text{NaOH}} \text{H}2\text{C}2\text{N(NCH}3)\text{CH} + \text{H}2\text{O} + \text{NaI}
    $$
    This route achieves 85–90% purity, requiring subsequent distillation (100–110°C at 4.0 kPa) for laboratory-grade material.

Preparation of 2,4,6-Trinitrophenol (Picric Acid)

Classical Nitration of Phenol

The benchmark method involves stepwise nitration using concentrated HNO₃ (68–70%) and H₂SO₄ (oleum):

  • Sulfonation : Phenol reacts with H₂SO₄ at 100°C to form phenolsulfonic acid.
  • Nitration : Treatment with HNO₃ introduces nitro groups sequentially (Eq. 2):
    $$
    \text{C}6\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}4(\text{SO}3\text{H})\text{OH} \xrightarrow[3\times]{\text{HNO}3} \text{C}6\text{H}2(\text{NO}2)3\text{OH} + 3\text{H}_2\text{O}
    $$
    Critical control points include maintaining temperatures below 50°C during nitration to prevent decomposition.
Table 2: Nitration Process Parameters
Stage Reagent Ratio (v/v) Temperature Duration Yield
Sulfonation 1:1.5 (PhOH:H₂SO₄) 100°C 2 hr 95%
Primary nitration 1:3 (PhOH:HNO₃) 30–40°C 1 hr 80%
Secondary nitration 1:4 (PhOH:HNO₃) 45–50°C 3 hr 72%

Alternative Routes

  • Chlorobenzene pathway : Dinitration of chlorobenzene followed by hydrolysis to 2,4-dinitrophenol and final nitration. This method avoids phenol handling but generates chlorinated byproducts.
  • Microbial synthesis : Nocardioides spp. produce picric acid intermediates via [H⁻]-Meisenheimer complexes, though yields remain non-viable industrially.

Comparative Analysis of Methodologies

1-Methylimidazole Synthesis

  • Industrial vs. laboratory methods : Fixed-bed reactors outperform batch processes in yield (98.5% vs. 85%) and scalability. Catalysts like ammonium metatungstate hydrotalcite reduce energy input by 30% compared to traditional acid catalysts.
  • Environmental impact : Methyl iodide routes require halogenated solvents, whereas methanol-based methods align with atom economy principles.

Picric Acid Production Challenges

  • Safety : Dry picric acid forms shock-sensitive metal picrates, necessitating storage <20% water content.
  • Byproduct management : Nitration generates ~0.5 kg NOₓ per kg product, requiring scrubbers with NaOH solutions.

Advanced Techniques and Innovations

Continuous-Flow Synthesis for 1-Methylimidazole

Recent patents describe microreactor systems achieving 99% conversion in 10 minutes via:

  • Laminar flow regimes (Re < 100)
  • On-line IR monitoring for real-time adjustment

Picric Acid Crystallization Control

Slow cooling (0.5°C/min) from ethanol-water mixtures yields monoclinic crystals with 99.9% purity, critical for explosive stability.

Q & A

Basic Research Questions

Q. Why is 2,4,6-trinitrophenol (TNP) more acidic than phenol?

  • Methodological Explanation : The enhanced acidity arises from electron-withdrawing nitro groups at the 2, 4, and 6 positions. These groups stabilize the phenoxide ion via resonance delocalization of the negative charge and inductive electron withdrawal, reducing the O–H bond strength .
  • Key Analysis : Compare pKa values (phenol: ~10 vs. TNP: ~0.3). Experimental validation involves titrating both compounds and measuring pH changes.

Q. What are the primary hazards associated with handling 2,4,6-trinitrophenol?

  • Safety Protocols :

  • Dry TNP is highly explosive; it must remain wet (≥10% water content) to prevent detonation via heat, friction, or shock .
  • Reactivity : Forms shock-sensitive metal picrates (e.g., copper, iron) and reacts violently with oxidizing/reducing agents .
    • Mitigation : Use non-sparking tools, explosion-proof equipment, and consult OSHA 29 CFR 1910.109 for storage guidelines .

Q. How is 2,4,6-trinitrophenol synthesized from phenol?

  • Stepwise Synthesis :

Sulfonation : Treat phenol with concentrated H2SO4 to form phenolsulfonic acid.

Nitration : React with HNO3/H2SO4 under controlled cooling to introduce nitro groups .

Crystallization : Vacuum-filter and wash crystals; maintain hydration to prevent explosion risks .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1-methylimidazole derivatives for catalytic applications?

  • Experimental Design :

  • Substitution Reactions : Use alkyl halides or acyl chlorides to functionalize the imidazole ring. Monitor regioselectivity via NMR .
  • Catalytic Screening : Test derivatives in reactions (e.g., CO2 fixation) using kinetic studies and DFT calculations to correlate structure-activity relationships .

Q. What strategies improve the sensitivity of aqueous-phase TNP detection in environmental samples?

  • Analytical Methods :

  • Fluorescent Probes : Utilize riboflavin-based quenching (LOD: 0.55 µM, linear range: 2.5–1000 µM) at pH 6.2 .
  • MOF-Based Sensors : Engineer luminescent metal-organic frameworks (LMOFs) with π-electron-rich ligands for selective TNP binding via fluorescence resonance energy transfer (FRET) .

Q. How do metal picrates form, and what experimental precautions prevent accidental detonation?

  • Mechanistic Insight : TNP reacts with metals (Cu, Fe) to form picrate salts, which are highly shock-sensitive.
  • Preventive Measures :

  • Avoid metal containers; use polyethylene or glass.
  • Conduct reactions in inert atmospheres and monitor for crystalline precipitates .

Q. What are the environmental impacts of TNP contamination, and how can biodegradation be studied?

  • Toxicity Profile : TNP and its metabolites (e.g., picramic acid) cause chronic toxicity (hepatotoxicity, mutagenicity) .
  • Bioremediation Models :

  • Use soil/water microcosms with Rhodococcus spp. to track TNP degradation via HPLC-MS.
  • Measure nitroreductase enzyme activity under varying pH/O2 conditions .

Q. How do researchers resolve discrepancies in TNP synthesis yields reported in literature?

  • Data Contradiction Analysis :

  • Variable Factors : Nitration temperature (40–60°C), H2SO4 purity, and cooling rates affect crystal formation .
  • Optimization : Design a factorial experiment to isolate critical parameters (e.g., reaction time vs. acid concentration).

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